molecular formula C10H9NO2 B024179 Methyl indole-6-carboxylate CAS No. 50820-65-0

Methyl indole-6-carboxylate

Cat. No. B024179
CAS RN: 50820-65-0
M. Wt: 175.18 g/mol
InChI Key: AYYOZKHMSABVRP-UHFFFAOYSA-N
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Patent
US07538102B2

Procedure details

An ethereal solution of diazomethane (620 mL) was added slowly to a cooled, (−15° C.) stirred suspension of 6-indole carboxylic acid (45 g, 0.27 mol.) in diethyl ether (250 mL). Upon addition, the reaction mixture was stirred for a further 1 h at −15° C., after which the reaction was quenched by the slow addition of acetic acid (50 mL). The resultant mixture was then concentrated under reduced pressure, and the residue purified using flash chromatography on silica (60-120), using DCM as eluant.
Quantity
620 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[NH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH:11]=2)[CH:6]=[CH:5]1>C(OCC)C>[NH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([O:15][CH3:3])=[O:14])[CH:11]=2)[CH:6]=[CH:5]1

Inputs

Step One
Name
Quantity
620 mL
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 1 h at −15° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after which the reaction was quenched by the slow addition of acetic acid (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC=C(C=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.